(5Z)-3-cyclohexyl-5-[(2-ethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5Z)-3-cyclohexyl-5-[(2-ethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a cyclohexyl group, an ethoxyphenyl group, and a sulfanylideneimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-cyclohexyl-5-[(2-ethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting with the preparation of the imidazolidinone core. This can be achieved through the reaction of cyclohexylamine with ethyl chloroformate to form the corresponding carbamate, followed by cyclization with thiourea to yield the imidazolidinone ring. The final step involves the condensation of the imidazolidinone with 2-ethoxybenzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-cyclohexyl-5-[(2-ethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone ring can be reduced to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5Z)-3-cyclohexyl-5-[(2-ethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-cyclohexyl-5-[(2-ethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-benzyl-5-[(2-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: Shares a similar core structure but with different substituents.
Other thiazolidinone derivatives: Compounds with similar ring structures but varying functional groups.
Uniqueness
(5Z)-3-cyclohexyl-5-[(2-ethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexyl and ethoxyphenyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H22N2O2S |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(2-ethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H22N2O2S/c1-2-22-16-11-7-6-8-13(16)12-15-17(21)20(18(23)19-15)14-9-4-3-5-10-14/h6-8,11-12,14H,2-5,9-10H2,1H3,(H,19,23)/b15-12- |
InChI Key |
HCXAPOSSFXFLLZ-QINSGFPZSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)N2)C3CCCCC3 |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)C3CCCCC3 |
Origin of Product |
United States |
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